molecular formula C9H10BrNO2 B1335841 2-bromo-N-(2-methoxyphenyl)acetamide CAS No. 32428-69-6

2-bromo-N-(2-methoxyphenyl)acetamide

Cat. No.: B1335841
CAS No.: 32428-69-6
M. Wt: 244.08 g/mol
InChI Key: DMOPLFALZWOOTI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates remarkable structural complexity characterized by specific geometric arrangements and intermolecular interactions that define its crystalline organization. The compound exhibits a molecular weight of 244.088 grams per mole and adopts a configuration where the brominated acetamide fragment forms specific angular relationships with the methoxy-substituted phenyl ring system. Crystallographic studies of related brominated acetamide derivatives provide valuable insights into the structural behavior of this compound class, particularly regarding the orientation of substituents and the formation of hydrogen bonding networks.

The crystal structure analysis reveals that similar brominated acetamide compounds typically crystallize in specific space groups with characteristic unit cell parameters. Research on 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, a structurally related compound, demonstrates that these molecules adopt triclinic crystal systems with space group P1̄. The crystallographic data shows unit cell dimensions with a = 4.851(4) Å, b = 12.083(10) Å, c = 12.265(10) Å, and angles α = 74.61(3)°, β = 87.47(3)°, γ = 85.18(3)°, resulting in a unit cell volume of 690.5(10) ų. The molecular structure exhibits specific dihedral angles between aromatic rings and the acetamide unit, with the bromophenyl fragment making a dihedral angle of 76.55(17)° with the acetamide unit, while the dihedral angle between the two benzene rings measures 50.88(14)°.

The crystal packing analysis demonstrates that these molecules are connected through intermolecular hydrogen bonding networks, specifically N—H⋯O hydrogen bonds that form characteristic patterns within the crystal lattice. Additional weak intermolecular interactions, including C—H⋯π contacts, contribute to the overall crystal stability and molecular organization. The hydrogen bonding network creates infinite chains propagating along specific crystallographic directions, establishing a ladder-type arrangement that can be characterized by specific graph set descriptors. These structural features are fundamental to understanding the solid-state properties and molecular recognition capabilities of brominated acetamide derivatives.

Crystallographic Parameter Value Standard Deviation
Crystal System Triclinic -
Space Group P1̄ -
Unit Cell Volume 690.5 ų ±10 ų
Density 1.540 Mg m⁻³ -
Temperature 296 K -
Radiation Type Molybdenum Kα -

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that reveal distinct spectral signatures corresponding to specific functional groups and molecular fragments. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the chemical environment of hydrogen and carbon atoms within the molecular framework. Proton nuclear magnetic resonance analysis typically reveals characteristic signals that correspond to the methoxy group, aromatic protons, and the brominated methylene group adjacent to the carbonyl functionality.

Research on related brominated acetamide compounds indicates that proton nuclear magnetic resonance spectra exhibit specific chemical shift patterns that are diagnostic for this compound class. The methoxy group typically appears as a singlet around δ 3.85 parts per million, while the aromatic protons display complex multipicity patterns in the range of δ 6.5-7.5 parts per million, reflecting the substitution pattern on the phenyl ring. The brominated methylene group adjacent to the carbonyl carbon produces a characteristic singlet around δ 3.8-4.0 parts per million, representing the two equivalent protons on the carbon bearing the bromine atom. The amide proton typically appears as a broad signal around δ 7-8 parts per million, often showing temperature-dependent behavior due to exchange processes.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies associated with specific functional groups. The carbonyl stretching frequency of the acetamide group typically appears around 1630-1640 wavenumbers, representing the C=O stretching vibration that is characteristic of secondary amides. The N—H stretching vibration usually occurs around 3300-3400 wavenumbers, while aromatic C—H stretching vibrations appear in the 3000-3100 wavenumber region. The C=C stretching vibrations of the aromatic ring system typically manifest around 1550-1570 wavenumbers, providing confirmation of the aromatic character of the phenyl ring substituent.

Mass spectrometry analysis offers definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electron impact mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 244, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include the loss of the bromine atom, producing fragment ions at mass-to-charge ratio 165, and the formation of substituted aniline fragments through cleavage of the acetamide bond. The base peak often corresponds to the methoxyphenyl cation fragment, reflecting the relative stability of this aromatic system under electron impact conditions.

Spectroscopic Technique Key Signals Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Methoxy Group δ 3.85 ppm (singlet)
¹H Nuclear Magnetic Resonance Aromatic Protons δ 6.5-7.5 ppm (multiplet)
¹H Nuclear Magnetic Resonance Brominated Methylene δ 3.8-4.0 ppm (singlet)
Infrared Spectroscopy Carbonyl Stretching 1630-1640 cm⁻¹
Infrared Spectroscopy N—H Stretching 3300-3400 cm⁻¹
Mass Spectrometry Molecular Ion m/z 244

Computational Chemistry and Molecular Modeling Studies

Computational chemistry investigations of this compound employ sophisticated quantum mechanical methods to elucidate electronic structure, molecular geometry optimization, and theoretical property predictions that complement experimental observations. Density functional theory calculations provide detailed insights into the electronic distribution, molecular orbital characteristics, and energetic properties of the compound, offering fundamental understanding of its chemical behavior and reactivity patterns. These computational approaches utilize various basis sets and exchange-correlation functionals to achieve accurate descriptions of the molecular structure and electronic properties.

Theoretical geometry optimization studies typically employ density functional theory methods with appropriate basis sets to determine the most stable molecular conformation in the gas phase. The calculations reveal specific geometric parameters including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. The optimized geometry typically shows that the acetamide group adopts a planar configuration, while the methoxyphenyl ring may exhibit slight deviations from planarity due to steric interactions with the carbonyl oxygen atom. The bromine atom positioning significantly influences the overall molecular dipole moment and electronic charge distribution.

Electronic structure analysis through molecular orbital calculations provides detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which are fundamental to understanding the compound's electronic properties and potential reactivity. The calculations typically reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the nitrogen atom, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the aromatic ring system. The energy gap between these frontier molecular orbitals provides important information about the compound's electronic excitation properties and potential optical characteristics.

Time-dependent density functional theory calculations enable the prediction of electronic absorption spectra and excited state properties, offering theoretical support for experimental ultraviolet-visible spectroscopy studies. These calculations provide insights into the electronic transitions responsible for the compound's optical properties and can predict absorption maxima, oscillator strengths, and transition character. The results typically indicate that the lowest energy electronic transitions involve charge transfer from the aromatic ring system to the acetamide moiety, with specific wavelengths dependent on the substitution pattern and molecular conformation.

Molecular electrostatic potential surface calculations reveal the distribution of electrostatic potential around the molecule, providing insights into potential intermolecular interaction sites and molecular recognition properties. These calculations typically show that the carbonyl oxygen atom exhibits the most negative electrostatic potential, making it a prime site for hydrogen bonding interactions, while the aromatic ring system displays regions of intermediate electrostatic potential that can participate in π-π stacking interactions. The bromine atom typically exhibits a positive electrostatic potential region along the C—Br bond direction, consistent with the σ-hole concept in halogen bonding theory.

Computational Method Property Calculated Typical Result
Density Functional Theory Bond Length C—Br ~1.95 Å
Density Functional Theory Bond Length C=O ~1.23 Å
Density Functional Theory Dihedral Angle Variable (0-180°)
Time-Dependent Density Functional Theory Absorption Maximum ~250-300 nm
Molecular Electrostatic Potential Carbonyl Oxygen Potential Highly Negative
Frontier Molecular Orbital Analysis Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap 4-6 eV

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPLFALZWOOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392285
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32428-69-6
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of N-(2-Methoxyphenyl)acetamide

The most common method for preparing 2-bromo-N-(2-methoxyphenyl)acetamide involves the bromination of N-(2-methoxyphenyl)acetamide. The reaction typically proceeds as follows:

  • Reagents : Bromine (Br$$_2$$) is used as the brominating agent.
  • Solvents : Acetic acid or chloroform is commonly employed to dissolve the reactants.
  • Conditions : The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Mechanism : Bromine reacts with the alpha-carbon of the acetamide group, resulting in the formation of the brominated product.

Industrial Production

For large-scale production, continuous flow processes are often employed:

  • Automated reactors are used to control parameters such as temperature, pressure, and reactant concentration.
  • These methods enhance yield and efficiency while maintaining high purity standards.

General Procedure for Laboratory Synthesis

Step-by-Step Method

  • Preparation of Starting Material :

    • Dissolve N-(2-methoxyphenyl)acetamide in a suitable solvent (e.g., acetic acid).
    • Cool the solution to room temperature.
  • Addition of Bromine :

    • Gradually add bromine to the solution while stirring.
    • Maintain a controlled temperature to prevent side reactions.
  • Completion of Reaction :

    • Stir the reaction mixture until bromination is complete (monitored by thin-layer chromatography or other analytical techniques).
  • Isolation of Product :

    • Quench the reaction with water or a neutralizing agent.
    • Extract the product using an organic solvent such as dichloromethane.
    • Dry the organic layer over anhydrous sodium sulfate.
  • Purification :

    • Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

Reaction Data and Analysis

Parameter Value/Details
Molecular Formula C$$9$$H$${10}$$BrNO$$_2$$
Molecular Weight 244.09 g/mol
Reaction Yield Typically >80%
Reaction Temperature Room temperature to ~40°C
Solvent Acetic acid, chloroform
Purification Method Recrystallization

Alternative Methods

Use of Bromoacetyl Bromide

An alternative method involves reacting bromoacetyl bromide with substituted amines:

  • Reagents : Bromoacetyl bromide and 2-methoxyaniline.
  • Solvent : Toluene or another inert solvent.
  • Conditions : The reaction is carried out under reflux for several hours.
  • This method can offer high yields but requires careful handling due to the reactivity of bromoacetyl bromide.

Photobromination

Photobromination using UV light and molecular bromine has been explored for similar compounds but is less common due to its complexity and need for specialized equipment.

Notes on Optimization

Reaction Monitoring

  • Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor reaction progress.

Environmental Considerations

  • Proper disposal of bromine-containing waste is essential due to its environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • 2-Bromo-N-(2-methoxyphenyl)acetamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including nucleophilic substitutions and reductions.
  • Pharmaceutical Research:
    • The compound is investigated for its potential as a building block in drug development. Its structural characteristics may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
  • Biological Studies:
    • Preliminary studies suggest that this compound may exhibit biological activities, including antimicrobial properties. Research indicates that derivatives of bromoacetamides can possess significant antibacterial and antifungal activities against various pathogens.

Antimicrobial Activity:
Research has shown that compounds structurally similar to this compound exhibit antimicrobial properties. For example, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compoundTBDAntibacterial
2-Bromo-N-(4-methoxyphenyl)acetamide0.0048 mg/mLActive against E. coli
N-(2-Methoxyphenyl)acetamideTBDReference

Cholinesterase Inhibition:
The compound's potential as a cholinesterase inhibitor is under investigation due to its structural similarity to known inhibitors. This activity is relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Case Studies

  • Synthesis and Characterization Study:
    A study detailed the preparation of various N-substituted bromoacetamides, including this compound, highlighting its synthesis under controlled conditions and characterization through spectral techniques such as NMR and IR spectroscopy.
  • Biological Screening:
    Another research effort involved screening synthesized compounds for biological activities, revealing promising results in terms of antibacterial efficacy against various pathogens.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its ability to cross biological membranes .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Steric Effects : Ortho-substituents (e.g., methoxy in the target compound) reduce rotational freedom, affecting crystal packing and solubility .
  • Biological Activity: Substituted phenyl rings influence bioactivity.

Comparison of Reaction Conditions :

  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) favor high yields, while protic solvents (MeOH) increase by-product formation .
  • Catalysts : NaH or TMSCN improves nucleophilic substitution efficiency in complex syntheses .

Physical and Spectroscopic Properties

Melting Points and Solubility:

Compound Melting Point (°C) Solubility Profile Reference
This compound Not reported Soluble in DMF, DMSO; moderate in EtOH
2-Bromo-N-(4-bromophenyl)acetamide 148–150 Poor in H₂O; soluble in CHCl₃
2-Bromo-N-(2-hydroxyphenyl)acetamide Not reported High in polar aprotic solvents

NMR Spectral Data:

Compound ¹H NMR (δ, ppm) Key Signals Reference
This compound NH: ~10.5; OCH₃: ~3.8; CH₂Br: ~4.0; aromatic H: 6.8–7.5
2-Bromo-N-(4-bromophenyl)acetamide NH: 10.51; CH₂Br: 4.03; aromatic H: 7.50–7.57
2-Bromo-N-(2-chlorophenyl)acetamide NH: ~10.4; CH₂Br: ~3.9; aromatic H: 7.1–7.4

Trends :

  • The NH proton resonates downfield (δ 10.4–10.5) due to hydrogen bonding.
  • CH₂Br protons appear as singlets near δ 4.0, consistent across analogs .

Biological Activity

2-Bromo-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is categorized under bromoacetamides and has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a bromo substituent at the second position of the acetamide group, attached to a methoxy-substituted phenyl ring. Its structural characteristics may influence its biological activity and reactivity compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

N 2 methoxyphenyl acetamide+bromoacetyl bromide2 bromo N 2 methoxyphenyl acetamide\text{N 2 methoxyphenyl acetamide}+\text{bromoacetyl bromide}\rightarrow \text{2 bromo N 2 methoxyphenyl acetamide}

This reaction typically occurs in a basic medium, allowing for the formation of the target compound with high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of bromoacetamides can possess significant antibacterial and antifungal activities against various pathogens.

CompoundMIC (mg/mL)Activity
This compoundTBDAntibacterial
2-Bromo-N-(4-methoxyphenyl)acetamide0.0048Active against E. coli
N-(2-Methoxyphenyl)acetamideTBDReference

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established, necessitating further investigation into its pharmacological profile .

Cholinesterase Inhibition

Another area of interest is the potential of this compound as a cholinesterase inhibitor, which is critical in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine availability at synapses . This activity suggests that this compound may also exhibit similar effects.

Case Studies

  • Synthesis and Characterization : A study detailed the preparation of various N-substituted bromoacetamides, including this compound, highlighting its synthesis under controlled conditions and subsequent characterization through spectral techniques such as NMR and IR spectroscopy .
  • Biological Screening : In another research effort, synthesized compounds were screened for their biological activities, revealing promising results in terms of antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-N-(4-methoxyphenyl)acetamideC9H10BrNO2Contains a para methoxy group
N-(2-Methoxyphenyl)acetamideC9H11NO2Lacks bromine; serves as a reference
4-Bromo-N-(4-methoxyphenyl)acetamideC10H11BrNO3Features an additional methoxy group at para position

The substitution pattern in this compound may enhance its biological activity compared to these analogs, warranting further exploration into structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 2-methoxyaniline with bromoacetyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Optimization parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Molar ratios : A slight excess (1.2:1) of bromoacetyl chloride improves yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.15–2.30 ppm (acetamide CH₃), δ 3.85 ppm (OCH₃), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
  • ¹³C NMR : Carbonyl (C=O) at ~168 ppm and bromine-induced deshielding of adjacent carbons (~40 ppm for CH₂Br) .
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods (e.g., Newcrom R1 column, acetonitrile/water mobile phase) assess purity. Retention time and UV/Vis spectra (λ ~254 nm) are compared against standards .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). This reactivity is exploited in:

  • Alkylation reactions : Substitution of Br with nucleophiles (e.g., NH₃, SH⁻) to generate secondary amides or thioethers.
  • Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. What computational strategies can predict the interaction mechanisms of this compound with biological targets?

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to identify electrophilic regions (e.g., bromine and carbonyl groups).
  • Molecular Docking : Simulates binding to enzyme active sites (e.g., cytochrome P450 or kinases). For example, docking into the hydrophobic pocket of COX-2 reveals potential anti-inflammatory activity .
  • Pharmacophore Modeling : Maps hydrogen bond acceptors (carbonyl oxygen) and hydrophobic regions (bromine, methoxyphenyl) to design analogs with enhanced affinity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Experimental Variables :

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or bacterial strains (Gram-positive vs. Gram-negative) affect activity.
  • Compound purity : HPLC or LC-MS validates >95% purity to exclude impurities as confounding factors .
    • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing Br with Cl or OCH₃ with NO₂) identifies critical groups for bioactivity .

Q. What advanced crystallization techniques ensure high-resolution X-ray structures of this compound derivatives?

  • SHELX Suite : SHELXL refines crystal structures using high-resolution data (d-spacing < 1 Å). Key steps:

  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) at 100 K minimizes thermal motion.
  • Twinned data handling : SHELXD resolves pseudo-merohedral twinning via dual-space algorithms .
    • Hydrogen Bond Analysis : SHELXPRO visualizes interactions (e.g., N–H···O=C) stabilizing crystal packing .

Q. How does the methoxyphenyl group modulate the compound’s pharmacokinetic properties?

  • Lipophilicity : The OCH₃ group increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Cytochrome P450 assays (e.g., human liver microsomes) quantify demethylation of OCH₃ to OH, a common metabolic pathway. Co-administration with CYP inhibitors (e.g., ketoconazole) assesses metabolic liability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
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2-bromo-N-(2-methoxyphenyl)acetamide

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